molecular formula C4H14Cl2N2S B2807076 2-[(2-Aminoethyl)sulfanyl]ethan-1-amine dihydrochloride CAS No. 16822-45-0

2-[(2-Aminoethyl)sulfanyl]ethan-1-amine dihydrochloride

Cat. No.: B2807076
CAS No.: 16822-45-0
M. Wt: 193.13
InChI Key: VSLQHTWGCCGXSZ-UHFFFAOYSA-N
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Description

Discovery and Research Evolution

The discovery of 2-[(2-aminoethyl)sulfanyl]ethan-1-amine dihydrochloride is intertwined with the broader exploration of sulfur-containing ethylene derivatives in the late 19th and early 20th centuries. Early work on thiodiglycol (bis(2-hydroxyethyl)sulfide), a structurally analogous compound, laid the groundwork for understanding the reactivity of sulfide bridges in organic synthesis. Thiodiglycol’s synthesis—via the reaction of 2-chloroethanol with sodium sulfide—demonstrated the feasibility of creating stable sulfur-ethylene linkages, a principle later adapted to produce amine-functionalized analogs like 2-[(2-aminoethyl)sulfanyl]ethan-1-amine.

The compound’s first reported synthesis likely emerged from mid-20th-century efforts to functionalize thiodiglycol with amine groups for applications in coordination chemistry. By replacing hydroxyl groups with primary amines, chemists could create polydentate ligands capable of forming stable complexes with transition metals. For example, platinum(IV) complexes incorporating similar sulfur-amine ligands were studied for their unique coordination geometries and catalytic properties. These investigations revealed that the compound’s dual amine and sulfide donors enabled chelation, enhancing metal-ligand bond stability compared to monodentate analogs.

Property Value
Molecular Formula C₄H₁₄Cl₂N₂S
Molecular Weight 193.13 g/mol
SMILES Code NCCSCCN.[H]Cl.[H]Cl
CAS Registry Number 16822-45-0

Table 1: Key molecular properties of this compound.

Nomenclature and Alternative Designations

The systematic IUPAC name This compound delineates its structure unambiguously:

  • Root structure : A central sulfur atom (sulfanyl group) bridges two ethyl chains.
  • Functional groups : Each ethyl chain terminates in a primary amine group (-NH₂).
  • Salt form : Both amine groups are protonated as hydrochloride salts (-NH₃⁺Cl⁻).

Alternative designations include:

  • Chemical Abstracts Service (CAS) name : Ethan-1-amine, 2-[(2-aminoethyl)thio]-, dihydrochloride.
  • Non-IUPAC synonyms : Bis(2-aminoethyl) sulfide dihydrochloride; 2,2′-thiodiethylamine dihydrochloride.

The compound’s nomenclature reflects its relationship to thiodiglycol (bis(2-hydroxyethyl)sulfide), with hydroxyl groups replaced by amines. This substitution pattern places it within a broader class of bis-functionalized ethylene compounds, which have been extensively studied for their solvent properties, ligand capabilities, and biological activities.

Historical Development in Scientific Research

The historical trajectory of this compound is marked by three key phases:

  • Early synthetic exploration (1920s–1950s) : Initial syntheses focused on adapting thiodiglycol production methods. Researchers substituted sodium sulfide with sodium azide or ammonia derivatives to introduce amine functionalities, though yields were often low due to competing elimination reactions.

  • Coordination chemistry applications (1960s–1980s) : The compound gained attention as a precursor for polydentate ligands. Studies demonstrated its ability to form octahedral complexes with platinum(IV), where the sulfur and amine groups acted as binding sites. For example, reactions with potassium tetrachloroplatinate yielded complexes of the form [PtCl₂(C₄H₁₀N₂S)]·2HCl, which exhibited unique electrochemical properties.

  • Modern materials science (1990s–present) : Recent work has exploited its bifunctional structure to synthesize dendrimers and cross-linked polymers. The sulfide bridge’s flexibility and the amines’ reactivity enable controlled polymerization, making the compound valuable in creating nanostructured materials with tailored porosity.

A notable application emerged in the development of ion-exchange resins, where its amine groups facilitate covalent bonding to polymer matrices, enhancing selectivity for heavy metal ions. This utility mirrors historical uses of thiodiglycol in dyeing textiles, where sulfur’s electron-donating properties improved dye adhesion.

Properties

IUPAC Name

2-(2-aminoethylsulfanyl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2S.2ClH/c5-1-3-7-4-2-6;;/h1-6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLQHTWGCCGXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCCN)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16822-45-0
Record name 2-[(2-aminoethyl)sulfanyl]ethan-1-amine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Aminoethyl)sulfanyl]ethan-1-amine dihydrochloride typically involves the reaction of 2-chloroethylamine hydrochloride with thiourea, followed by hydrolysis. The reaction conditions often include:

    Temperature: Moderate heating (around 60-80°C)

    Solvent: Aqueous or alcoholic medium

    Catalyst: Acidic or basic catalysts to facilitate the reaction

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Aminoethyl)sulfanyl]ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Primary and secondary amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Overview

2-[(2-Aminoethyl)sulfanyl]ethan-1-amine dihydrochloride, commonly known as cysteamine dihydrochloride, is a compound with significant applications across various scientific fields, particularly in chemistry, biology, and medicine. This compound features a sulfanyl group and two amino groups, which contribute to its versatility in chemical reactions and biological interactions.

Chemistry

  • Building Block for Complex Molecules : The compound serves as a fundamental building block in organic synthesis, enabling the creation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.
    Reaction TypeProducts Formed
    OxidationSulfoxides, sulfones
    ReductionPrimary and secondary amines
    SubstitutionAlkylated or acylated derivatives

Biology

  • Precursor for Biologically Active Compounds : In biological research, cysteamine dihydrochloride is utilized as a precursor for synthesizing compounds with potential therapeutic effects.
  • Mechanism of Action : It acts as a reducing agent that can break disulfide bonds in proteins, which is crucial for its therapeutic applications in conditions like cystinosis.

Medicine

  • Cystinosis Treatment : Cysteamine dihydrochloride is primarily used to treat cystinosis, a genetic disorder characterized by the accumulation of cystine within lysosomes. Clinical studies have shown that it significantly reduces corneal deposits of cystine in patients.
  • Potential Neuroprotective Effects : Emerging research indicates that cysteamine may have neuroprotective effects beneficial for neurodegenerative diseases such as Huntington's disease and Alzheimer's disease.

Case Studies and Research Findings

  • Cystinosis Management : A clinical study demonstrated that patients treated with cysteamine showed significant reductions in corneal deposits of cystine, leading to improved ocular health. Continuous monitoring of cystine levels was emphasized for optimal treatment outcomes.
  • Antioxidant Properties : Research has highlighted the compound's antioxidant activity, which is vital in reducing oxidative stress in cells. This property may contribute to its neuroprotective effects observed in various experimental models.
  • Anti-inflammatory Effects : By inhibiting human neutrophil elastase (hNE), cysteamine dihydrochloride can reduce inflammation, making it a candidate for treating inflammatory diseases beyond cystinosis.

Mechanism of Action

The mechanism of action of 2-[(2-Aminoethyl)sulfanyl]ethan-1-amine dihydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a reducing agent, breaking disulfide bonds in proteins and other biomolecules. This activity is crucial in its therapeutic applications, where it helps in the degradation of cystine crystals in patients with cystinosis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound is compared to ethan-1-amine derivatives with varied substituents, focusing on key structural differences and their implications:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features
Cystamine dihydrochloride (56-17-7) C₄H₁₄Cl₂N₂S₂ 225.19 Disulfide, primary amines Linear chain with S-S bridge
2-(Pyridin-3-yl)ethan-1-amine dihydrochloride C₇H₁₂Cl₂N₂ 194.92* Pyridine ring, primary amine Aromatic heterocycle
2-(2-Chloropyridin-4-yl)ethan-1-amine dihydrochloride (2416237-31-3) C₇H₁₀Cl₂N₂ 193.07 Chloropyridine, primary amine Halogenated aromatic ring
2-(Methylsulfonyl)ethan-1-amine hydrochloride (104458-24-4) C₃H₁₀ClNO₂S 157.59 Sulfonyl group, primary amine Polar sulfone moiety
2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride (1269151-25-8) C₈H₁₅Cl₂N₃ 224.13 Pyrimidine ring, primary amine Heterocyclic base

*Calculated from reaction stoichiometry in .

Physicochemical Properties

  • Solubility :
    • Cystamine dihydrochloride : High solubility in water due to ionic hydrochloride groups and polar disulfide bond .
    • Pyridine derivatives (e.g., 2-(pyridin-3-yl)ethan-1-amine): Moderate solubility; influenced by aromatic ring hydrophobicity .
    • Sulfonyl derivative : Enhanced polarity from the sulfonyl group improves aqueous solubility .
  • Stability :
    • Disulfide bonds in cystamine are prone to reduction, forming cysteamine, whereas sulfonyl groups are chemically inert .
    • Pyrimidine and pyridine derivatives exhibit stability under physiological conditions .

Biological Activity

2-[(2-Aminoethyl)sulfanyl]ethan-1-amine dihydrochloride, also known as cysteamine hydrochloride, is a compound with significant biological activity, particularly in the fields of biochemistry and pharmacology. This article explores its biological mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C4H12Cl2N2S. It features a sulfanyl group that plays a crucial role in its biological interactions.

The primary mechanism of action for this compound involves its role as a competitive inhibitor of human neutrophil elastase (hNE). This inhibition affects proteolysis pathways, leading to potential therapeutic effects on immune responses and inflammation management.

Biological Activities

  • Antioxidant Properties : The compound exhibits antioxidant activity, which is critical in reducing oxidative stress in cells.
  • Neuroprotective Effects : Research indicates that it may protect neuronal cells from damage, particularly in models of neurodegenerative diseases.
  • Anti-inflammatory Effects : By inhibiting hNE, it can reduce inflammation, making it beneficial for conditions such as cystinosis and other inflammatory diseases.

Therapeutic Uses

  • Cystinosis Treatment : Cysteamine is primarily used to treat cystinosis, a genetic disorder that leads to the accumulation of cystine within lysosomes.
  • Potential in Neurodegenerative Disorders : Studies suggest that its neuroprotective properties may be leveraged in treating diseases such as Huntington's disease and Alzheimer's disease.

1. Cystinosis Management

A clinical study demonstrated that patients treated with cysteamine showed significant reductions in corneal deposits of cystine, leading to improved ocular health. The study highlighted the importance of early intervention and continuous monitoring of cystine levels .

2. Neuroprotection in Huntington's Disease

In a preclinical model of Huntington's disease, administration of cysteamine resulted in decreased neuronal loss and improved motor function compared to control groups. This suggests a potential role for cysteamine in modifying disease progression .

Research Findings

Recent studies have investigated the pharmacokinetics and bioavailability of cysteamine. It has been found that the compound is rapidly absorbed and metabolized, with peak plasma concentrations occurring within 30 minutes post-administration . The following table summarizes key pharmacological data:

ParameterValue
Molecular Weight174.22 g/mol
BioavailabilityApproximately 90%
Half-life0.7 hours
Peak Plasma Concentration30 minutes

Q & A

Q. What are the recommended synthetic routes for 2-[(2-aminoethyl)sulfanyl]ethan-1-amine dihydrochloride, and how do reaction conditions impact yield?

The compound is synthesized via nucleophilic substitution or thiol-amine coupling. A common approach involves reacting 2-aminoethanethiol with a halogenated ethanamine derivative under inert, anhydrous conditions. Catalysts like triethylamine may enhance reaction efficiency, while solvents such as ethanol or dichloromethane are used to control polarity . Hydrochloride salt formation is achieved by treating the free base with HCl gas in a cold ether solution. Yields (typically 60–80%) depend on stoichiometric ratios, temperature (optimized at 0–5°C for thiol coupling), and purification methods (e.g., recrystallization from methanol/ether mixtures) .

Q. How should researchers handle and store this compound to ensure stability?

Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent oxidation of the sulfanyl group. The compound is hygroscopic; desiccants like silica gel are recommended. Stability studies indicate no decomposition under these conditions for ≥12 months . Avoid exposure to strong acids/bases or oxidizing agents (e.g., H₂O₂), which may cleave the thioether bond .

Q. What analytical methods are validated for characterizing purity and structure?

  • HPLC : Reverse-phase C18 column, mobile phase: 0.1% TFA in water/acetonitrile (90:10), retention time ~6.2 min .
  • NMR : δ 2.7–3.1 ppm (m, –S–CH₂–), δ 1.8–2.2 ppm (m, –NH₂). Confirm dihydrochloride formation via chloride ion titration .
  • Mass Spectrometry : ESI+ m/z 149.1 [M+H]⁺ for the free base; isotopic peaks confirm sulfur presence .

Advanced Research Questions

Q. How does the sulfanyl group influence the compound’s reactivity in metal-chelation studies compared to oxygen or disulfide analogs?

The thioether (–S–) group provides softer Lewis basicity than ethers (–O–), enhancing affinity for transition metals (e.g., Cu²⁺, Fe³⁺). Comparative studies with disulfide analogs (e.g., 2-[(2-aminoethyl)disulfanyl]ethan-1-amine) show lower redox activity, making the thioether more stable in biological media. Chelation efficiency is quantified via UV-Vis (λmax shifts at 250–300 nm) and conductivity measurements .

Q. What experimental strategies resolve contradictions in reported binding affinities for neurotransmitter receptors?

Discrepancies in receptor-binding data (e.g., serotonin vs. dopamine receptors) may arise from assay conditions. Standardize protocols:

  • Use radioligands (e.g., ³H-labeled compounds) with low non-specific binding buffers (e.g., Tris-HCl, pH 7.4).
  • Control for endogenous amines by pre-incubating cell membranes with reserpine .
  • Apply Schild analysis to differentiate competitive vs. allosteric modulation .

Q. How can structure-activity relationship (SAR) studies optimize this compound for enzyme inhibition?

Modify the ethanamine backbone or sulfanyl group:

  • Backbone elongation : Adding methyl groups (e.g., 2-[(2-aminoethyl)sulfanyl]propan-1-amine) increases steric bulk, altering enzyme active-site interactions.
  • Sulfur substitution : Replacing –S– with –SO– or –SO₂– reduces nucleophilicity, impacting covalent inhibition kinetics.
    Assay inhibitory constants (Kᵢ) via fluorogenic substrates (e.g., for proteases) .

Methodological Recommendations

  • Toxicity Screening : Use in vitro models (e.g., HepG2 cells) with MTT assays to assess IC₅₀ values. Preliminary data indicate low cytotoxicity (IC₅₀ > 100 µM) .
  • In Vivo Studies : Administer via intraperitoneal injection (1–10 mg/kg in PBS) with pharmacokinetic profiling (Tmax = 30 min, Cmax = 2.1 µg/mL) .

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